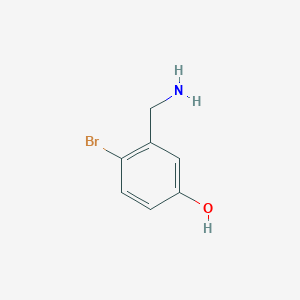

3-(Aminomethyl)-4-bromophenol

Description

Context and Significance in Organic and Medicinal Chemistry

The scientific importance of 3-(Aminomethyl)-4-bromophenol can be understood by examining its constituent functional groups and comparing it to related isomers. The phenol (B47542) group is a common structural motif in a vast array of biologically active compounds, including many with antioxidant properties. smolecule.com The aminomethyl group is a key component of Mannich bases, a class of compounds with significant applications in drug design. smolecule.comias.ac.in This group can form crucial hydrogen bonds and electrostatic interactions with biological targets like enzymes and receptors. smolecule.comsmolecule.com

Furthermore, the bromine atom can enhance the binding affinity of a molecule to its target through halogen bonding and serves as a reactive site for further synthetic modifications. smolecule.com Isomers of aminomethyl bromophenol, such as 2-(aminomethyl)-4-bromophenol (B1330120) and 3-(aminomethyl)-5-bromophenol, are recognized as valuable intermediates for synthesizing complex organic molecules and have been investigated for their potential antimicrobial and anticancer activities. smolecule.comsmolecule.com For instance, some bromophenol derivatives have shown the ability to inhibit the proliferation of various cancer cell lines and exhibit antibacterial properties. mdpi.commdpi.com

Given these characteristics, this compound is considered a promising scaffold for the development of new therapeutic agents and a useful reagent in various chemical syntheses. smolecule.com Its multifunctional nature allows for its use in creating diverse molecular libraries for screening in drug discovery programs.

Historical Perspectives in Bromophenol Research

The study of bromophenols has a rich history rooted in marine natural products chemistry. The first compounds of this class were isolated from the red alga Rhodomela larix in 1967. mdpi.com Since this discovery, a vast number of bromophenols have been identified from various marine sources, including red, brown, and green algae. mdpi.commdpi.com

Early research focused on the isolation and structural elucidation of these compounds. Over the decades, scientific interest has expanded significantly due to the diverse biological activities exhibited by bromophenols. mdpi.com These activities include antioxidant, antimicrobial, anticancer, and antidiabetic effects, among others. mdpi.com For example, bis(2,3-dibromo-4,5-dihydroxybenzyl) ether, a bromophenol from marine sources, was found to induce apoptosis in cancer cells and inhibit topoisomerase I, an important anticancer target. frontiersin.org The discovery of such potent bioactivities has fueled ongoing research into both naturally occurring and synthetic bromophenols, establishing them as an important class of compounds in the search for new pharmaceuticals. mdpi.comfrontiersin.org

Compound Names

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(aminomethyl)-4-bromophenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNO/c8-7-2-1-6(10)3-5(7)4-9/h1-3,10H,4,9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROSWINSPQZNXHU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)CN)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Route Optimization for 3 Aminomethyl 4 Bromophenol

Multi-Step Synthesis Pathways

The synthesis of 3-(Aminomethyl)-4-bromophenol is typically achieved through a carefully orchestrated series of chemical transformations. A common pathway begins with a precursor molecule which undergoes diazotization, followed by bromination and a final reduction step to yield the desired product.

Diazotization Reaction of Precursors

The synthesis often commences with the diazotization of a substituted aminophenol. google.com For instance, 3-nitro-4-aminophenol can be dissolved in hydrobromic acid and treated with an aqueous solution of sodium nitrite (B80452) at a low temperature, typically between 0-10°C. google.comgoogle.com This reaction converts the primary aromatic amine into a diazonium salt, a key intermediate for subsequent transformations. google.comaip.org The molar ratio of the aminophenol to sodium nitrite is a critical parameter, generally maintained at a 1:1.0 to 1:1.2 ratio to ensure complete conversion. google.com The reaction time for this step is typically between one to three hours. google.comgoogle.com

Bromination Strategies via Diazonium Intermediates

The diazonium salt solution is then subjected to a bromination reaction. This is commonly achieved through a Sandmeyer-type reaction, where the diazonium group is replaced by a bromine atom. The solution containing the diazonium salt is added dropwise to a hydrobromic acid solution containing a copper(I) bromide catalyst. google.comgoogle.com The reaction is stirred at a moderately elevated temperature, around 40-50°C, to facilitate the substitution. google.comgoogle.com This step results in the formation of an intermediate, such as 3-nitro-4-bromophenol, which can then be isolated through crystallization and filtration. google.comgoogle.com

Reduction Reactions for Amine Formation

The final step in the synthesis is the reduction of a functional group to form the aminomethyl group. When starting from a nitro-substituted intermediate like 3-nitro-4-bromophenol, the nitro group is reduced to an amino group. google.com This reduction can be carried out using various reducing agents. One common method involves dissolving the nitro compound in ethanol (B145695) and adding an iron oxide catalyst, followed by the addition of hydrazine (B178648) hydrate. google.com The mixture is then heated to reflux for 2-5 hours to complete the reduction. google.com

Alternatively, if the synthesis starts from a nitrile precursor such as 3-cyano-4-bromophenol, the nitrile group is reduced to a primary amine. This reduction can be achieved using reagents like lithium aluminum hydride (LiAlH4) or through catalytic hydrogenation. libretexts.org Catalytic hydrogenation can be performed using hydrogen gas with a metal catalyst such as palladium, platinum, or nickel at elevated temperature and pressure. libretexts.org The choice of reducing agent and conditions is crucial to ensure high yield and selectivity, avoiding the reduction of other functional groups present in the molecule. jst.go.jporganic-chemistry.org

Reaction Conditions and Process Parameters

The successful synthesis of this compound is highly dependent on the careful control of reaction conditions and process parameters at each step.

| Step | Reagents | Key Parameters | Product |

| Diazotization | 3-Nitro-4-aminophenol, Sodium Nitrite, Hydrobromic Acid | Temperature: 0-10°C, Time: 1-3 hours, Molar Ratio (aminophenol:nitrite): 1:1.0-1.2 | 3-Nitrophenol-4-diazonium salt solution |

| Bromination | Diazonium salt solution, Cuprous Bromide, Hydrobromic Acid | Temperature: 40-50°C, Time: 1-2 hours | 3-Nitro-4-bromophenol |

| Reduction | 3-Nitro-4-bromophenol, Ethanol, Iron Oxide, Hydrazine Hydrate | Temperature: 50-100°C (reflux), Time: 2-5 hours, Molar Ratio (nitro compound:hydrazine hydrate): 1:2.5-3.0 | 3-Amino-4-bromophenol (B174537) |

This table presents a typical set of reaction conditions for the synthesis of 3-Amino-4-bromophenol, a related compound, which illustrates the parameters often controlled in such multi-step syntheses. google.comgoogle.com

Catalyst Systems and Their Influence

Catalysts play a pivotal role in several stages of the synthesis of this compound, influencing reaction rates, yields, and selectivity.

In the bromination step, copper(I) bromide is a classic and effective catalyst for the Sandmeyer reaction, facilitating the displacement of the diazonium group with a bromide ion.

For the reduction of a nitrile group to a primary amine, various catalytic systems can be employed. acs.org Heterogeneous catalysts like palladium on carbon (Pd/C), platinum, or Raney nickel are commonly used for catalytic hydrogenation. libretexts.orgmasterorganicchemistry.com The choice of catalyst can influence the reaction conditions required, such as temperature and pressure. libretexts.org For instance, the use of a Pd/C-pyridine combination has been shown to be effective for chemoselective hydrogenations in the presence of other sensitive functional groups. jst.go.jp In some cases, homogeneous catalysts may also be utilized.

In the reduction of a nitro group, an iron oxide catalyst is often used in conjunction with hydrazine hydrate. google.com This system is effective for the selective reduction of the nitro group without affecting other parts of the molecule.

Synthetic Yield Enhancement and Scale-up Considerations

For the synthesis of 3-amino-4-bromophenol, the described method is noted to have a reasonable design, mild conditions, and be easy to operate, making it suitable for industrialized production with higher product yields. google.comgoogle.com

Key factors for enhancing yield and facilitating scale-up include:

Precise control of reaction parameters: Maintaining optimal temperature, pressure, and reaction times for each step is crucial.

Stoichiometric ratios: Careful control of the molar ratios of reactants and reagents minimizes side reactions and ensures complete conversion. google.com

Catalyst efficiency: Selecting a highly active and recyclable catalyst can improve process efficiency and reduce costs. ias.ac.in

Purification methods: Efficient purification techniques, such as crystallization and filtration, are necessary to obtain a high-purity product. google.com

Process safety and waste management: For industrial production, addressing the safe handling of reagents and minimizing waste generation are critical. The use of less hazardous reagents and the development of greener synthetic routes are ongoing areas of research.

Advanced Spectroscopic and Structural Elucidation of 3 Aminomethyl 4 Bromophenol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for probing the chemical environment of atomic nuclei, particularly hydrogen (¹H) and carbon-¹³ (¹³C). udel.edu By analyzing the resonance frequencies of these nuclei in a magnetic field, it is possible to deduce the connectivity and spatial arrangement of atoms within a molecule.

Proton NMR (¹H NMR) spectroscopy provides information about the different types of protons present in a molecule and their neighboring atoms. The chemical shifts (δ) in a ¹H NMR spectrum are indicative of the electronic environment of the protons. chemistrysteps.com For aromatic compounds like 3-(Aminomethyl)-4-bromophenol, the protons on the benzene (B151609) ring typically resonate in the downfield region (δ 6.5–7.5 ppm) due to the deshielding effect of the aromatic ring current.

The substitution pattern on the benzene ring influences the specific chemical shifts and coupling patterns of the aromatic protons. In this compound, the aminomethyl, bromo, and hydroxyl groups dictate the electronic distribution and, consequently, the resonance frequencies of the three aromatic protons. The aminomethyl group (-CH₂NH₂) protons would appear as a singlet, while the hydroxyl (-OH) and amino (-NH₂) protons often present as broad singlets, the positions of which can be influenced by solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound This table presents predicted chemical shift ranges based on typical values for similar structural motifs. Actual experimental values may vary.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic H | 6.5 - 7.5 | m |

| -CH₂- | 3.5 - 4.0 | s |

| -NH₂ | 1.0 - 5.0 | br s |

| -OH | 4.0 - 7.0 | br s |

s = singlet, m = multiplet, br s = broad singlet

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. hw.ac.uk Each unique carbon atom in a molecule typically gives rise to a distinct signal in the ¹³C NMR spectrum. udel.edu The chemical shifts of these signals are influenced by the hybridization of the carbon atom and the electronegativity of the atoms attached to it. udel.edu

For this compound, the six carbon atoms of the benzene ring would have distinct chemical shifts due to the different substituents. The carbon atom attached to the electronegative bromine atom (C-Br) would be expected to resonate at a specific frequency, while the carbon attached to the hydroxyl group (C-OH) would appear further downfield. udel.edu The carbon of the aminomethyl group (-CH₂) would also have a characteristic chemical shift.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound This table presents predicted chemical shift ranges based on typical values for similar structural motifs. Actual experimental values may vary.

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-Br | 110 - 120 |

| C-OH | 150 - 160 |

| Aromatic C | 115 - 140 |

| -CH₂- | 40 - 50 |

Two-dimensional (2D) NMR techniques provide correlational information between different nuclei, offering a more detailed picture of the molecular structure. wisc.edu

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically those on adjacent carbon atoms. science.gov For this compound, COSY would help to confirm the connectivity of the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. columbia.edu It is invaluable for assigning the proton and carbon signals of the aminomethyl group and the aromatic CH groups. ustc.edu.cn

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. columbia.edu HMBC is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of the molecule. wisc.eduustc.edu.cn For instance, it could show a correlation between the protons of the aminomethyl group and the aromatic carbons at positions 2 and 4.

13C NMR Analysis for Carbon Frameworks

Mass Spectrometry (MS) Techniques

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. msu.edu It is a crucial tool for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through fragmentation analysis. thermofisher.com

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio of an ion, allowing for the determination of the exact molecular formula. rsc.org For this compound (C₇H₈BrNO), the calculated monoisotopic mass is approximately 200.979 g/mol . HRMS would be able to confirm this exact mass, distinguishing it from other compounds with the same nominal mass but different elemental compositions. nih.gov The presence of bromine, with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), would result in a distinctive M and M+2 isotopic cluster in the mass spectrum.

Table 3: HRMS Data for this compound

| Ion | Calculated m/z |

|---|---|

| [M+H]⁺ (with ⁷⁹Br) | 201.9862 |

| [M+H]⁺ (with ⁸¹Br) | 203.9842 |

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, where a specific precursor ion is selected, fragmented, and the resulting product ions are analyzed. thermofisher.com This technique provides detailed information about the structure of the molecule by revealing its fragmentation pathways. wikipedia.orglifesciencesite.com

For this compound, a common fragmentation pathway would involve the cleavage of the bond between the benzylic carbon and the nitrogen atom (α-cleavage), a characteristic fragmentation for amines. libretexts.org This would result in the loss of an aminomethyl radical and the formation of a stable bromophenol cation. Another potential fragmentation would be the loss of the bromine atom. Analyzing these fragmentation patterns helps to confirm the connectivity of the different functional groups within the molecule. d-nb.info

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental analytical technique used to identify the functional groups present within a molecule. The vibrational spectrum of a molecule is a unique physical property that can serve as a fingerprint for identification. researchgate.net When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies, resulting in the absorption of radiation. These absorptions are recorded in an IR spectrum, where the position of the absorption bands (wavenumber, cm⁻¹) corresponds to specific vibrational modes of the functional groups. researchgate.netdocbrown.info

For this compound, the key functional groups are the phenol (B47542) (-OH), the primary amine (-NH₂), the substituted benzene ring, and the carbon-bromine bond (C-Br). The expected IR absorption bands for these groups are detailed below. The analysis of the spectrum allows for the confirmation of the compound's chemical structure by verifying the presence of these characteristic groups. researchgate.net

The IR spectrum of this compound would exhibit the following characteristic absorption peaks:

O-H Stretching (Phenol): A broad absorption band is expected in the region of 3500-3200 cm⁻¹, characteristic of the hydroxyl group involved in hydrogen bonding.

N-H Stretching (Primary Amine): Primary amines typically show two medium-intensity bands in the 3500-3300 cm⁻¹ range, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds. These may overlap with the broad O-H band.

Aromatic C-H Stretching: Absorption peaks just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹) are indicative of the C-H stretching vibrations on the benzene ring.

N-H Bending (Primary Amine): A medium to strong intensity scissoring vibration is expected between 1650-1580 cm⁻¹.

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds in the aromatic ring typically appear as a series of peaks in the 1600-1450 cm⁻¹ region.

C-O Stretching (Phenol): A strong band corresponding to the C-O stretching vibration is expected in the range of 1260-1180 cm⁻¹.

C-N Stretching: The stretching vibration for an alkyl C-N bond typically appears in the 1250-1020 cm⁻¹ range.

C-H Bending (Out-of-Plane): The substitution pattern on the benzene ring (1,2,4-trisubstituted) gives rise to characteristic out-of-plane (OOP) C-H bending vibrations, typically found in the 900-700 cm⁻¹ region. libretexts.org

C-Br Stretching: The carbon-bromine bond stretch is expected to produce a strong absorption in the far-infrared region, typically between 690-515 cm⁻¹. libretexts.org

Table 1: Characteristic Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Phenol (-OH) | O-H Stretch | 3500 - 3200 | Broad, Strong |

| Primary Amine (-NH₂) | N-H Stretch | 3500 - 3300 | Medium, Two Bands |

| Primary Amine (-NH₂) | N-H Bend (Scissoring) | 1650 - 1580 | Medium to Strong |

| Aromatic Ring | C-H Stretch | 3100 - 3000 | Variable |

| Aromatic Ring | C=C Stretch | 1600 - 1450 | Variable, Multiple Bands |

| Phenol (C-O) | C-O Stretch | 1260 - 1180 | Strong |

| Aminomethyl (C-N) | C-N Stretch | 1250 - 1020 | Medium |

| Bromoalkane (C-Br) | C-Br Stretch | 690 - 515 | Strong |

X-ray Crystallography for Solid-State Structure Determination

The positions and intensities of these diffracted spots are mathematically related to the structure of the molecule through a Fourier transform. wustl.edu Analysis of this pattern allows for the calculation of the electron density distribution within the crystal, from which a detailed model of the molecular structure can be built. saromics.com For this compound, an X-ray crystallographic analysis would unequivocally confirm its molecular structure and provide insights into its solid-state packing and intermolecular interactions, such as hydrogen bonding involving the hydroxyl and amino groups.

A complete crystallographic study would report the following key parameters, which are essential for defining the crystal structure.

Table 2: Representative Crystal Structure Data from X-ray Crystallography

| Parameter | Description | Example Data |

|---|---|---|

| Chemical Formula | The elemental composition of the molecule. | C₇H₈BrNO |

| Formula Weight | The mass of one mole of the substance. | 202.05 g/mol |

| Crystal System | The classification of the crystal based on its symmetry (e.g., Monoclinic, Orthorhombic). | Monoclinic |

| Space Group | The mathematical description of the symmetry of the crystal structure. | P2₁/c |

| Unit Cell Dimensions | The lengths of the sides (a, b, c) and the angles (α, β, γ) of the unit cell. | a = X Å, b = Y Å, c = Z Å α = 90°, β = Y°, γ = 90° |

| Volume (V) | The volume of the unit cell. | XYZ ų |

| Z | The number of molecules per unit cell. | 4 |

| Calculated Density (ρ) | The theoretical density of the crystal. | X.XXX g/cm³ |

Chromatographic Coupling for Purity and Identity Confirmation (e.g., LC-MS, UPLC)

Chromatographic techniques coupled with mass spectrometry, such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Ultra-Performance Liquid Chromatography (UPLC), are indispensable for confirming the identity and assessing the purity of synthesized compounds. bldpharm.comdcu.ie These methods offer high sensitivity and specificity, making them ideal for analyzing complex mixtures and ensuring the quality of pharmaceutical intermediates like this compound. acs.org

UPLC systems utilize columns with smaller particle sizes (<2 μm) compared to traditional HPLC, resulting in higher resolution, faster analysis times, and improved sensitivity. dcu.ie For this compound, a reversed-phase UPLC method would typically be employed. In this setup, the compound is separated on a nonpolar stationary phase (e.g., C18) using a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, with additives such as formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and ionization efficiency. acs.orghplc.eu

The eluent from the UPLC column is directed into a mass spectrometer. The mass spectrometer ionizes the analyte and separates the resulting ions based on their mass-to-charge ratio (m/z). This provides two crucial pieces of information:

Molecular Weight Confirmation: The mass spectrum will show a peak corresponding to the molecular ion of the compound. For this compound (C₇H₈BrNO), the expected monoisotopic mass is approximately 200.98 Da for the [M+H]⁺ ion. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) would result in two prominent peaks separated by 2 m/z units ([M+H]⁺ and [M+2+H]⁺), providing definitive evidence of the presence of a single bromine atom.

Structural Confirmation: By inducing fragmentation of the molecular ion (e.g., in MS/MS), a characteristic fragmentation pattern is produced. This pattern serves as a "fingerprint" that can be used to confirm the compound's structure by identifying fragment ions corresponding to logical losses from the parent molecule.

Method validation according to ICH guidelines for parameters such as specificity, linearity, accuracy, and precision would ensure the reliability of the analytical procedure for quantitative analysis and impurity profiling. dcu.ie

Table 3: Typical UPLC-MS Parameters for Analysis of this compound

| Parameter | Typical Condition |

|---|---|

| Chromatography System | UPLC |

| Column | Reversed-Phase C18 (e.g., Acquity BEH C18, 1.7 µm, 2.1 x 50 mm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | Linear gradient from 5% to 95% B over several minutes |

| Flow Rate | 0.3 - 0.5 mL/min |

| Column Temperature | 30 - 40 °C |

| Detection | UV (e.g., at 220 nm and 275 nm) and Mass Spectrometry |

| Mass Spectrometry | |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Scan Range | m/z 50 - 500 |

| Expected Ion | [M+H]⁺ at m/z ~201.0 and 203.0 |

Chemical Reactivity and Derivatization Strategies of 3 Aminomethyl 4 Bromophenol

Reactivity of Aromatic Moiety

The benzene (B151609) ring of 3-(Aminomethyl)-4-bromophenol is activated towards certain reactions and can be functionalized through various substitution and coupling strategies.

Electrophilic Aromatic Substitution Patterns

The hydroxyl (-OH) and aminomethyl (-CH₂NH₂) groups are activating, electron-donating groups, while the bromine (-Br) is a deactivating but ortho-, para-directing group. The interplay of these substituents influences the regioselectivity of electrophilic aromatic substitution (EAS) reactions. Generally, electrophilic attack is directed to the positions ortho and para to the activating groups. libretexts.orguomustansiriyah.edu.iq Given the existing substitution pattern, the positions for further substitution are sterically and electronically influenced. The most likely positions for electrophilic attack are ortho to the hydroxyl group and meta to the bromine atom.

The mechanism of EAS involves the initial attack of an electrophile on the π-electron system of the benzene ring, forming a resonance-stabilized carbocation known as an arenium ion. uomustansiriyah.edu.iqlibretexts.org This step is typically the rate-determining step due to the temporary loss of aromaticity. uomustansiriyah.edu.iq A subsequent rapid deprotonation restores the aromatic ring. uomustansiriyah.edu.iqlibretexts.org Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. libretexts.org For instance, nitration is typically achieved using a mixture of nitric acid and sulfuric acid to generate the nitronium ion (NO₂⁺) as the electrophile. libretexts.org

Nucleophilic Substitution Reactions at Bromine Center

The bromine atom on the aromatic ring can be replaced through nucleophilic substitution reactions, although this typically requires harsh conditions or metal catalysis. smolecule.comsmolecule.com In classical nucleophilic aromatic substitution (SNAAr), the presence of strong electron-withdrawing groups ortho and para to the leaving group is usually necessary to stabilize the intermediate Meisenheimer complex, which is not the case for this compound.

However, under specific conditions, such as high temperatures and pressures with strong nucleophiles, the bromine atom can be displaced. The reactivity follows the general trend for halogens as leaving groups, with I > Br > Cl > F.

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig)

The bromine atom of this compound makes it an excellent substrate for a variety of metal-catalyzed cross-coupling reactions. eie.grtorontomu.casioc-journal.cn These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. eie.gr

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. commonorganicchemistry.comtcichemicals.com This method is widely used to form biaryl compounds. nih.govrsc.org The catalytic cycle typically involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the boronate species and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. rsc.orgnih.gov

| Catalyst/Ligand System | Base | Solvent | Temperature | Yield | Ref |

| Pd(OAc)₂ / SPhos | K₂CO₃ | Toluene/H₂O | 85 °C | Good to Excellent | nih.gov |

| Pd(OAc)₂ / XPhos | K₂CO₃ | Toluene/H₂O | 85 °C | Good to Excellent | nih.gov |

| Pd₂(dba)₃ / Tricyclohexylphosphine | KOAc | Dioxane | 135 °C (microwave) | Not specified | commonorganicchemistry.com |

| Pd₂(dba)₃ / XPhos | K₃PO₄ | DMF | Not specified | Not specified | commonorganicchemistry.com |

Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne, utilizing a palladium catalyst, a copper(I) co-catalyst, and a base, typically an amine. organic-chemistry.orgwikipedia.orgopenochem.org This reaction is instrumental in the synthesis of aryl alkynes. nih.gov The reaction can often be performed under mild, and even aqueous, conditions. wikipedia.org The mechanism is thought to involve a palladium cycle similar to other cross-coupling reactions and a copper cycle that forms a copper(I) acetylide intermediate. wikipedia.org

| Catalyst System | Base | Solvent | Temperature | Ref |

| Pd catalyst, Cu(I) co-catalyst | Amine | Various | Room Temperature | wikipedia.orgopenochem.org |

| [DTBNpP]Pd(crotyl)Cl | TMP | DMSO | Room Temperature | nih.gov |

| Pd(PPh₃)₄ | Cs₂CO₃ | PhMe | 100 °C | nrochemistry.com |

Buchwald-Hartwig Amination: This reaction forms a new carbon-nitrogen bond by coupling the aryl bromide with an amine in the presence of a palladium catalyst and a base. nrochemistry.comursinus.edu This is a versatile method for synthesizing arylamines. princeton.edu The reaction is compatible with a wide range of amines, including primary and secondary amines. ursinus.edu The choice of phosphine (B1218219) ligand is crucial for the success of the reaction. nrochemistry.com

| Catalyst/Ligand System | Base | Solvent | Temperature | Ref |

| Pd(OAc)₂ / Phosphine Ligand | Stoichiometric Base | Various | Not specified | nrochemistry.com |

| BrettPhos Pd G4 / BrettPhos | K₃PO₄ | t-BuOH | 100 °C | nrochemistry.com |

Transformations of the Aminomethyl Group

The primary amine of the aminomethyl group is a key site for derivatization, allowing for the introduction of a wide array of functionalities.

Amidation and Alkylation Reactions

Amidation: The aminomethyl group readily undergoes acylation with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) to form amides. smolecule.comresearchgate.net Direct condensation with carboxylic acids can be promoted by coupling agents or catalytic methods. researchgate.netcatalyticamidation.infonih.gov For example, titanium tetrachloride (TiCl₄) can mediate the direct amidation of amines with carboxylic acids. nih.gov Oxidative amidation methods, which can proceed from aldehydes and amines, offer another route. organic-chemistry.org

Alkylation: The nucleophilic aminomethyl group can be alkylated by reaction with alkyl halides. masterorganicchemistry.com However, direct alkylation can be difficult to control and often leads to over-alkylation, producing secondary and tertiary amines, and even quaternary ammonium (B1175870) salts. masterorganicchemistry.com This is because the resulting secondary amine is often more nucleophilic than the starting primary amine. masterorganicchemistry.com Reductive amination provides a more controlled method for mono-alkylation.

Cyclization Reactions to Form Heterocycles

The bifunctional nature of this compound, possessing both a nucleophilic amino group and a reactive aromatic ring, makes it a suitable precursor for the synthesis of various heterocyclic systems. numberanalytics.com Intramolecular reactions can lead to the formation of fused ring structures. frontiersin.orgcem.com For example, intramolecular cyclization can occur where the aminomethyl group acts as a nucleophile, attacking an electrophilic center introduced elsewhere on the molecule. numberanalytics.com The specific heterocyclic ring formed depends on the nature of the co-reactant and the reaction conditions. The synthesis of heterocycles like indoles, quinolines, and benzoxazines often involves cyclization steps. cem.comsmolecule.commsu.edu For instance, the Paal-Knorr synthesis condenses 1,4-dicarbonyl compounds with primary amines to form pyrroles. cem.com

Functionalization of the Phenolic Hydroxyl Group

The phenolic hydroxyl group is a key site for derivatization due to its acidity and nucleophilicity. libguides.comlibretexts.org Its reactivity is influenced by the electron-donating and -withdrawing effects of the other substituents on the aromatic ring. tutoring-blog.co.uk The hydroxyl group activates the ring towards electrophilic substitution, primarily at the ortho and para positions. libretexts.orgbyjus.com

Etherification and Esterification Reactions

The phenolic hydroxyl group of this compound and related compounds can readily undergo etherification and esterification. These reactions are fundamental strategies for modifying the compound's polarity, hydrogen-bonding capacity, and stability, which can be crucial for its application in medicinal chemistry and materials science.

Etherification: The formation of an ether bond (R-O-R') at the phenolic position is a common strategy. For instance, the phenolic hydroxyl can be alkylated to form ether derivatives. This modification is critical in the development of antibody-drug conjugates (ADCs), where a linker is attached to a phenolic handle on the drug molecule. mdpi.com This strategy has been successfully used to create stable and potent ADCs by connecting linkers to the phenolic group of cytotoxic agents. mdpi.com

Esterification: The reaction of the phenolic hydroxyl group with carboxylic acids or their derivatives (like acid anhydrides or acyl chlorides) yields esters (R-O-C(=O)R'). libguides.com This transformation is a valuable tool for creating prodrugs or modifying the pharmacokinetic profile of a molecule. The esterification of phenols can be achieved under mild conditions, for example, using dicyclohexylcarbodiimide (B1669883) (DCC) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP). orgsyn.org Research on related bromophenols has shown that the phenolic hydroxyl group can be converted into various ester and carbamate (B1207046) derivatives to explore structure-activity relationships. jst.go.jp Furthermore, a two-step process involving the condensation of 2-[(α-methylbenzyl amino)methyl]-4-bromophenol with phosphorus oxychloride, followed by reaction with amino acid alkyl esters, has been used to synthesize novel benzoxazaphosphinine derivatives, showcasing the utility of the phenolic oxygen as a nucleophile in forming phosphate (B84403) esters. researchgate.net

Synthesis and Exploration of Structural Analogs

The synthesis of structural analogs of this compound allows for a systematic investigation of how specific structural features influence the molecule's properties. This exploration includes altering the substitution pattern on the aromatic ring, modifying the side chain, and substituting the bromine atom.

Isomeric Forms of Bromophenols (e.g., positional isomers)

The relative positions of the hydroxyl, aminomethyl, and bromine substituents on the benzene ring significantly impact the compound's chemical and biological properties. jst.go.jp This is due to changes in steric hindrance, electronic effects, and the potential for intramolecular hydrogen bonding. Several positional isomers of aminobromophenols have been synthesized and studied. For example, 4-Amino-2-bromophenol (B112063) is a known isomer used in the preparation of dyes and as a synthetic intermediate. biosynth.com The synthesis of 3-amino-4-bromophenol (B174537) itself can be achieved through a multi-step process involving diazotization of 3-nitro-4-aminophenol, followed by bromination and subsequent reduction. google.comgoogle.com

A comparison of key positional isomers highlights their structural diversity:

| Compound Name | CAS Number | Molecular Formula | Key Structural Difference from this compound |

| 3-(Aminomethyl)-2-bromophenol | 1243373-33-2 | C₇H₈BrNO | Bromine is at position 2, ortho to the hydroxyl group. smolecule.comnih.gov |

| 4-Amino-2-bromophenol | 16750-67-7 | C₆H₆BrNO | Features an amino group directly on the ring at position 4; bromine is at position 2. biosynth.com |

| 2-Amino-6-bromophenol | --- | C₆H₆BrNO | Features an amino group directly on the ring at position 2; bromine is at position 6. jst.go.jp |

| 2-(Aminomethyl)-4-bromophenol (B1330120) | 155048-77-6 | C₇H₈BrNO | The aminomethyl and hydroxyl groups are ortho to each other. fluorochem.co.uk |

These variations in substituent placement lead to different chemical reactivities. For instance, the position of the electron-donating amino and hydroxyl groups relative to the bromine atom affects the ease of electrophilic substitution and nucleophilic aromatic substitution reactions.

Derivatives with Modified Side Chains

Modification of the aminomethyl side chain is a key strategy for creating derivatives with altered biological activities and physical properties. The primary amine and the benzylic position offer sites for further functionalization.

One approach involves the synthesis of aminomethylphenol derivatives through methods like the Petasis borono-Mannich reaction, a one-pot, three-component reaction involving salicylaldehydes, secondary amines, and phenylboronic acids. ias.ac.in Another method involves the reduction of an imine formed from a salicylaldehyde (B1680747) and a primary amine. chemijournal.comajgreenchem.com

Specific examples of side-chain modifications on related bromophenol scaffolds include:

N-Alkylation: The amine can be alkylated. For example, 2-[(α-methylbenzyl amino)methyl]-4-bromophenol has been synthesized and used as a precursor for more complex heterocyclic structures. researchgate.net

Acylation: The amino group can be acylated to form amides. The reaction of 4-amino-2-bromophenol with benzoic acids produces N-benzoyl derivatives, which have been investigated as potential antitubercular agents. jst.go.jp

Conversion to Other Functional Groups: The aminomethyl group can be conceptually replaced by other functionalities to probe their importance. For instance, related structures like (3-Amino-4-bromophenyl)methanol and 3-Amino-4-bromobenzoic acid explore the impact of replacing the aminomethyl group with a hydroxymethyl or a carboxylic acid group, respectively.

Table of Selected Derivatives with Modified Side Chains

| Derivative Name | Base Scaffold | Modification |

|---|---|---|

| 2-[(α-Methylbenzyl amino)methyl]-4-bromophenol | 4-Bromophenol | N-substitution on the aminomethyl group. researchgate.net |

| N-(4-Bromo-2-hydroxyphenyl)benzamide | 4-Amino-2-bromophenol | Acylation of the amino group to form an amide. jst.go.jp |

Halogen-Substituted Analogs (e.g., fluorinated variants)

Replacing the bromine atom with other halogens, particularly fluorine, is a widely used strategy in medicinal chemistry to fine-tune a molecule's properties. Fluorine's high electronegativity and small size can significantly alter a compound's acidity, lipophilicity, metabolic stability, and binding interactions. core.ac.uk

The synthesis of fluorinated analogs often requires different synthetic approaches compared to their brominated counterparts. For example, monofluorinated analogues of polybrominated diphenyl ethers have been synthesized via a nucleophilic reaction of bromophenols with diphenyliodonium (B167342) salts. nih.gov Another approach involves the direct fluorination of phenols using reagents like N-fluoropyridinium salts. google.com

A key analog of this compound is its fluorinated counterpart. The introduction of fluorine can lead to different reactivity; for example, the C-F bond is generally more stable and less susceptible to nucleophilic displacement than the C-Br bond. nih.gov The synthesis of fluorinated drug scaffolds is an active area of research, often utilizing nucleophilic aromatic substitution (SNAr) on highly fluorinated aromatic rings. core.ac.uk The synthesis of fluorinated cyclopropane (B1198618) analogs of the duocarmycins, potent antitumor agents, highlights the advanced synthetic strategies employed to create novel halogen-substituted compounds. acs.org

Bioactive Bromophenol Conjugates

The structural motif of this compound can be incorporated into larger molecular assemblies or conjugates to create highly specific and potent bioactive agents. Bromophenols are a class of marine natural products known for a wide range of biological activities, including anticancer, antidiabetic, and antimicrobial effects. mdpi.comnih.gov

A prominent application of this strategy is in the development of Antibody-Drug Conjugates (ADCs) . In an ADC, a highly potent cytotoxic agent (the payload) is attached via a chemical linker to a monoclonal antibody, which targets a specific antigen on cancer cells. medchemexpress.comresearchgate.net The phenolic group is a particularly useful "handle" for attaching linkers to drug payloads. nih.govacs.org For example, the β-glucuronide linker has been adapted to release phenol-containing drugs within tumor cells, where the enzyme β-glucuronidase is overexpressed. researchgate.net This approach allows for the targeted delivery of potent bromophenol-containing cytotoxins, minimizing systemic toxicity. nih.gov

Other examples include the conjugation of bromophenols to different molecular scaffolds to enhance bioactivity. Novel bromophenol derivatives incorporating diaryl methanes have been synthesized and shown to be effective inhibitors of enzymes like carbonic anhydrase and acetylcholinesterase. mdpi.com Similarly, bromophenol ligands have been complexed with metals like Zinc(II), Nickel(II), and Copper(II) to create compounds with significant antibacterial activity. rsc.org These examples demonstrate that the bromophenol unit can serve as a critical pharmacophore within a larger, more complex bioactive conjugate.

Mechanistic Investigations of 3 Aminomethyl 4 Bromophenol and Its Analogs

Molecular Recognition and Binding Mechanisms

The interaction of small molecules with biological macromolecules is a cornerstone of drug action. For 3-(Aminomethyl)-4-bromophenol and its analogs, the specific nature of these interactions dictates their biological activity. Molecular recognition is governed by a variety of non-covalent forces, with hydrogen and halogen bonding playing pivotal roles.

Hydrogen Bonding Interactions with Biological Macromolecules

Hydrogen bonds are crucial for the specificity and stability of ligand-receptor complexes. bakerlab.org They form between a hydrogen atom covalently bonded to an electronegative atom (the donor) and another electronegative atom with a lone pair of electrons (the acceptor). libretexts.org In the case of this compound, the phenol's hydroxyl (-OH) group and the aminomethyl (-CH2NH2) group are primary sites for hydrogen bonding. The oxygen of the hydroxyl group can act as a hydrogen bond acceptor, while the hydrogen of the hydroxyl group and the hydrogens of the amino group can act as hydrogen bond donors. hbni.ac.in

These groups can form critical hydrogen bonds with amino acid residues in the active sites of enzymes or receptors, influencing the molecule's biological activity. For instance, in many biological systems, the amide moiety of amino acids can serve as both a hydrogen-bond donor and acceptor, facilitating interactions with compounds like this compound. mdpi.com The directional nature of hydrogen bonds is a key factor in the precise orientation of a ligand within a binding site, a fundamental aspect of molecular recognition. bakerlab.orgwikipedia.org Studies on aminophenol derivatives have shown that these hydrogen-bonding interactions are critical for their biological effects. unilag.edu.ngcarta-evidence.org

Halogen Bonding in Molecular Recognition

Beyond hydrogen bonds, the bromine atom on the this compound scaffold introduces the potential for another significant non-covalent interaction: halogen bonding. rsc.org A halogen bond is an attractive interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic (electron-rich) site on another molecule. science.govnih.gov The strength of this interaction increases with the polarizability of the halogen, following the trend I > Br > Cl > F. nih.govmdpi.com

Ligand-Target Binding Affinity Studies

The strength of the interaction between a ligand and its biological target is quantified by its binding affinity. arxiv.org This is a critical parameter in drug discovery, as higher affinity often correlates with greater potency. nih.gov Binding affinity is typically measured by equilibrium constants such as the dissociation constant (Kd), inhibition constant (Ki), or the half-maximal inhibitory concentration (IC50). nih.gov

Structure-Activity Relationship (SAR) Elucidation

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. drugdesign.org For this compound and its analogs, SAR studies focus on how variations in substituents on the phenyl ring and modifications to the aminomethyl side chain affect their potency and selectivity.

Impact of Substituent Variation on Biological Activity

Modifying the substituents on a pharmacophore is a key strategy in drug design to enhance activity and selectivity. researchgate.net For aminophenol derivatives, the nature and position of substituents on the aromatic ring can have a profound impact on their biological properties. unilag.edu.ngcarta-evidence.org

For instance, the introduction of different halogen atoms (e.g., chlorine or fluorine in place of bromine) can modulate both the electronic properties of the ring and the potential for halogen bonding. The electronic effects of substituents can influence the pKa of the phenolic hydroxyl and amino groups, thereby affecting their ionization state at physiological pH and their ability to form hydrogen bonds. biorxiv.org

Studies on various bromophenol derivatives have shown that the number and position of bromine atoms are important for activity. nih.gov For example, in a series of bromophenol derivatives designed as PTP1B inhibitors, it was found that a tricyclic scaffold with multiple bromine atoms was crucial for potent inhibition. nih.gov Similarly, research on aminophenol-derived Schiff bases indicated that bromine-substituted compounds exhibited higher antimicrobial activity compared to their nitro-substituted counterparts. unilag.edu.ng

The table below summarizes the impact of substituent variation on the biological activity of some aminophenol and bromophenol analogs.

| Base Scaffold | Substituent Variation | Observed Impact on Biological Activity | Reference |

| Aminophenol | Bromine substitution in Schiff base derivatives | Enhanced antimicrobial activity against gram-positive bacteria. unilag.edu.ngcarta-evidence.org | unilag.edu.ng, carta-evidence.org |

| Aminophenol | Nitro group substitution in Schiff base derivatives | Reduced antibacterial effects compared to bromo-substituted analogs. mdpi.com | mdpi.com |

| Bromophenol | Increased number of bromine atoms | Important for potent PTP1B inhibition. nih.gov | nih.gov |

| 4-Aminopyridine | Methyl group at position 3 | Increased potency as a K+ channel blocker compared to the parent compound. biorxiv.org | biorxiv.org |

| 4-Aminopyridine | Trifluoromethyl group at position 3 | Decreased potency as a K+ channel blocker compared to the parent compound. biorxiv.org | biorxiv.org |

| Quinoline | Bromine or Iodine at position 7 | Reduced cytotoxicity of antiviral agents compared to non-halogenated analog. jst.go.jp | jst.go.jp |

This table is for illustrative purposes and includes data from analogs with similar functional groups to demonstrate the principles of substituent effects.

Rational Design Principles for Enhanced Potency

Rational drug design aims to develop potent and selective ligands based on a detailed understanding of the target's three-dimensional structure and the ligand's binding mode. unimi.it This approach moves beyond traditional trial-and-error methods by using computational tools and structural biology to guide the design of new molecules. oup.com

Key principles for enhancing the potency of analogs based on the this compound scaffold include:

Optimizing Hydrogen and Halogen Bonds: Utilizing structural information of the target's binding site to position the hydroxyl, amino, and bromo groups to form optimal hydrogen and halogen bonds. mdpi.com Small structural modifications can significantly affect the binding energy and, consequently, the potency of an inhibitor. drugdesign.org

Bioisosteric Replacement: Substituting the bromine atom with other halogens or functional groups (e.g., CF3) to fine-tune binding interactions and physicochemical properties.

Scaffold Hopping and Hybridization: Combining the key pharmacophoric elements of this compound with other known active scaffolds to create hybrid molecules with improved potency or novel mechanisms of action. drugdesign.orgacs.org

Conformational Constraint: Introducing conformational rigidity into the molecule, for example, by cyclization, can reduce the entropic penalty upon binding and lead to higher affinity. nih.gov

Targeting Water Molecules: Designing ligands that can displace tightly bound water molecules from the active site can result in a significant gain in binding affinity. drugdesign.org

A study on novel bromophenol derivatives as carbonic anhydrase and acetylcholinesterase inhibitors demonstrated the successful application of rational design, leading to compounds with potent inhibitory activities in the nanomolar range. researchgate.net Similarly, the rational design of selective inhibitors for human ornithine aminotransferase involved a strategy to enhance potency and selectivity through specific chemical modifications. nih.gov

Enzyme Inhibition and Modulation Mechanisms

The unique structural features of this compound and its related compounds, characterized by the presence of a brominated phenolic ring and an aminomethyl group, are pivotal to their enzyme inhibitory activities. These features allow for a range of interactions with enzyme active sites and allosteric sites, leading to modulation of their catalytic functions.

Inhibition of Oxidoreductases (e.g., Aldose Reductase)

Analogs of this compound have demonstrated notable inhibitory effects against aldose reductase, an enzyme in the polyol pathway that is implicated in diabetic complications. mdpi.comresearchgate.net The inhibition of this enzyme by bromophenol derivatives is a critical area of research for preventing such complications. researchgate.netresearchgate.net

Studies on a series of bromophenol derivatives have revealed significant aldose reductase inhibitory activity. nih.govnih.gov For instance, certain bromophenol compounds have been identified as potent inhibitors of aldose reductase, with inhibition constants (Kᵢ) in the micromolar and even nanomolar range. nih.govabertay.ac.uk The mechanism of inhibition is attributed to the interaction of the bromophenol scaffold with the enzyme's active site. The presence and position of bromine atoms on the phenolic ring, along with other substituents, play a crucial role in determining the inhibitory potency. nih.govabertay.ac.uk

| Compound Series | Target Enzyme | Kᵢ (µM) |

| Bromophenols | Aldose Reductase | 0.092 - 1.09 |

| Diarylmethanons | Aldose Reductase | - |

| Diaryl-methanes | Aldose Reductase | - |

This table showcases the range of inhibitory constants (Kᵢ) for different series of bromophenol analogs against aldose reductase, indicating potent inhibition. abertay.ac.uk

Modulation of Glycosidases (e.g., α-Glucosidase, α-Amylase)

Bromophenol derivatives have emerged as significant modulators of glycosidases, such as α-glucosidase and α-amylase, which are key enzymes in carbohydrate digestion and glucose metabolism. nih.govabertay.ac.uk The inhibition of these enzymes is a well-established strategy for managing postprandial hyperglycemia in type 2 diabetes. nih.govresearchgate.net

Marine algae have been a rich source of bromophenols that exhibit potent α-glucosidase inhibitory activity. nih.govmdpi.com For example, bis(2,3-dibromo-4,5-dihydroxybenzyl) ether, a bromophenol from the red alga Polyopes lancifolia, was found to be a competitive inhibitor of α-glucosidase with a very low inhibition constant (Kᵢ) of 0.068 µM. researchgate.net The inhibitory mechanism involves the binding of the bromophenol to the enzyme, which can induce conformational changes that affect the active site. mdpi.com Molecular docking studies have suggested that the interactions are driven by both hydrophobic forces and hydrogen bonds between the inhibitor and the enzyme's active site residues. mdpi.com Some bromophenols have been shown to act as allosteric inhibitors, binding to sites other than the catalytic site to modulate enzyme activity. mdpi.com

The number and position of bromine atoms, as well as the nature of other substituents on the benzyl (B1604629) ring, are critical for the inhibitory potency. researchgate.netmdpi.com For instance, an increase in the number of bromine atoms or the presence of a 7-OH group can enhance the inhibitory effect through stronger hydrogen and halogen bond interactions with the enzyme. researchgate.net

| Compound | Target Enzyme | IC₅₀ (µM) | Inhibition Type |

| Bis(2,3-dibromo-4,5-dihydroxybenzyl) ether | α-Glucosidase | 0.098 | Competitive |

| 2,3,6-tribromo-4,5-dihydroxybenzyl alcohol | α-Glucosidase | 2.63 | - |

| bis-(2,3,6-tribromo-4,5-dihydroxybenzyl methyl ether) | α-Glucosidase | 1.92 | - |

| Acarbose (Reference) | α-Glucosidase | 212.66 | - |

This table presents the half-maximal inhibitory concentrations (IC₅₀) and inhibition types for various bromophenol analogs against α-glucosidase, highlighting their superior potency compared to the reference drug, acarbose. researchgate.netmdpi.com

Carbonic Anhydrase Inhibition Mechanisms

Analogs of this compound, particularly those with aminomethyl and other substituted phenol (B47542) structures, have been investigated as inhibitors of carbonic anhydrases (CAs). nih.gov CAs are zinc-containing metalloenzymes that play crucial roles in various physiological processes. tandfonline.comtandfonline.com

Substituted phenols and their derivatives can act as effective inhibitors of human carbonic anhydrase isoenzymes I and II (hCA I and hCA II). tandfonline.comresearchgate.netnih.gov The inhibition mechanism involves the interaction of the phenolic compounds with the active site of the enzyme. tandfonline.com Docking studies have suggested that these inhibitors bind within the enzyme's active site. tandfonline.com A series of aminomethyl and alkoxymethyl derivatives have shown significant inhibition of hCA I and hCA II, with Kᵢ values in the nanomolar range. nih.govogu.edu.tr The inhibitory potency is influenced by the nature of the substituents on the aromatic ring. tandfonline.com

| Compound Series | Target Enzyme | Kᵢ Range (nM) |

| Aminomethyl and Alkoxymethyl Derivatives | hCA I | 58-157 |

| Aminomethyl and Alkoxymethyl Derivatives | hCA II | 81-215 |

This table summarizes the inhibitory constants (Kᵢ) for aminomethyl and alkoxymethyl derivatives against human carbonic anhydrase isoenzymes I and II. nih.govogu.edu.tr

Cholinesterase (Acetylcholinesterase, Butyrylcholinesterase) Inhibition Mechanisms

The inhibition of cholinesterases, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), is a key therapeutic strategy for conditions like Alzheimer's disease. nih.govnih.gov Aminomethyl and bromophenol derivatives have been identified as potent inhibitors of these enzymes. nih.gov

The mechanism of cholinesterase inhibition by these compounds involves binding to the active site of the enzymes. nih.govwikipedia.org The active site of AChE consists of an anionic part and a catalytic part. nih.gov Inhibitors can interact with one or both of these sites. Some inhibitors may exhibit a mixed inhibition mechanism, suggesting interaction with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme. acs.org A series of aminomethyl and alkoxymethyl derivatives have demonstrated significant inhibitory activity against both AChE and BChE, with Kᵢ values in the nanomolar range. nih.govogu.edu.tr

| Compound Series | Target Enzyme | Kᵢ Range (nM) |

| Aminomethyl and Alkoxymethyl Derivatives | AChE | 18-78 |

| Aminomethyl and Alkoxymethyl Derivatives | BChE | 23-88 |

This table displays the range of inhibitory constants (Kᵢ) for aminomethyl and alkoxymethyl derivatives against acetylcholinesterase and butyrylcholinesterase. nih.govogu.edu.tr

Topoisomerase Inhibition Mechanisms

Topoisomerases are enzymes that regulate DNA topology and are important targets in cancer chemotherapy. ijabbr.com Phenolic compounds, as a broad class, have been shown to inhibit topoisomerase activity. nih.govacs.org

The mechanism of topoisomerase inhibition by phenolic compounds can be complex. Some phenolic metabolites have been found to inhibit topoisomerase II, but only after bioactivation by a peroxidase system. nih.gov This suggests that the oxidized forms of these compounds, such as quinones, may be the active inhibitory species. nih.gov For flavonoids, another class of phenolic compounds, the B and C rings are critical determinants of their mechanism of action against topoisomerase II. acs.org Some act as traditional, noncovalent inhibitors, while others function as redox-dependent poisons that form covalent adducts with the enzyme. acs.org The inhibition can involve blocking the religation step of the enzyme's catalytic cycle, leading to the accumulation of DNA strand breaks. researchgate.net

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition

Protein tyrosine phosphatase 1B (PTP1B) is a negative regulator of insulin (B600854) signaling, and its inhibition is a therapeutic target for type 2 diabetes and obesity. imist.manih.gov Bromophenol derivatives, particularly those isolated from marine algae, have been identified as potent PTP1B inhibitors. nih.govmdpi.com

The inhibitory mechanism of bromophenols against PTP1B can involve the downregulation of PTP1B expression. mdpi.com For example, a bromophenol derivative from the marine red alga Rhodomela confervoides was found to inhibit PTP1B expression in a dose-dependent manner. mdpi.com Kinetic studies have revealed that some inhibitors act through a mixed-type inhibition mechanism. nih.gov Molecular docking and 3D-QSAR studies have been employed to understand the structure-activity relationships and identify key amino acid residues for binding, providing a basis for the design of more potent inhibitors. imist.maimist.ma Some bromophenol derivatives have been shown to be reversible, mixed-type inhibitors of PTP1B. mdpi.com

| Compound | Source/Type | IC₅₀ (µM) | Kᵢ (µM) | Inhibition Type |

| Bromophenol 120-123 | Rhodomela confervoides | 0.84-2.4 | - | - |

| JTT-551 | Synthetic | - | 0.22 | Mixed-type |

| Mucusisoflavone B | Plant-derived | 2.5 | - | - |

This table provides a summary of the inhibitory activity of various bromophenol and other phenolic analogs against PTP1B, showcasing their potential as therapeutic agents. nih.govnih.govresearchgate.net

Antioxidant Action Mechanisms

The antioxidant potential of phenolic compounds, including bromophenols, is well-documented. This activity is largely attributed to the hydroxyl (-OH) group on the phenol ring, which can neutralize free radicals. The presence of other substituents, such as amino (-NH2) and bromine (-Br) groups, can modulate this activity.

Studies on various bromophenol derivatives isolated from marine sources, such as the red alga Rhodomela confervoides, have demonstrated significant free radical scavenging capabilities. researchgate.netacs.org These compounds are evaluated using assays like the DPPH (α,α-diphenyl-β-picrylhydrazyl) and ABTS (2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging tests. researchgate.netacs.org

In the DPPH assay, antioxidants donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change that can be measured spectrophotometrically. mdpi.com The ABTS assay is based on the ability of antioxidants to scavenge the ABTS radical cation (ABTS•+). researchgate.netnrfhh.com

For instance, a study on nineteen naturally occurring bromophenols from Rhodomela confervoides showed that many exhibited potent antioxidant activities, in some cases stronger than the standard antioxidants butylated hydroxytoluene (BHT) and ascorbic acid. acs.org The presence of ortho-dihydroxy groups on the aromatic ring was found to generally enhance activity compared to compounds with a single hydroxyl group. researchgate.net Another study synthesized novel bromophenol derivatives and evaluated their antioxidant properties, further highlighting the potential of this class of compounds. researchgate.net

While direct data for this compound is unavailable, the presence of both a hydroxyl and an amino group suggests it could possess notable free radical scavenging activity through similar pathways. The table below summarizes findings for various analog compounds.

| Compound/Extract | Assay | IC50 / Activity | Source |

| Bromophenol derivatives from Rhodomela confervoides | DPPH, ABTS | Potent activity, some stronger than BHT and ascorbic acid. | acs.org |

| Synthetic Bromophenol Derivatives | DPPH | Varied, showing structure-dependent activity. | researchgate.net |

| 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol (analog) | DPPH | IC50 = 1.3 × 10⁻³ M | nih.gov |

| 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol (analog) | ABTS | IC50 = 4.7 × 10⁻⁵ M | nih.gov |

This table is populated with data from analogs of this compound to illustrate the antioxidant potential of related structures.

The scavenging of free radicals by phenolic antioxidants can occur through several mechanisms, with Hydrogen Atom Transfer (HAT) and single Electron Transfer (SET) being the most prominent. rsc.org

Hydrogen Atom Transfer (HAT): In this mechanism, the phenolic antioxidant donates its hydroxyl hydrogen atom to a free radical, effectively neutralizing it. The resulting antioxidant radical is typically stabilized by resonance. rsc.orgnumberanalytics.com The bond dissociation enthalpy (BDE) of the O-H bond is a key parameter in this pathway; a lower BDE facilitates HAT. rsc.org

Electron Transfer (ET): This pathway involves the transfer of an electron from the antioxidant to the free radical, forming a radical cation of the antioxidant and an anion of the radical. This can be followed by proton transfer (a mechanism known as Sequential Proton-Loss Electron Transfer, SPLET) or can occur in a single step (Proton-Coupled Electron Transfer, PCET). rsc.orgni.ac.rs

The dominant mechanism depends on factors like the structure of the antioxidant, the nature of the free radical, and the solvent polarity. ni.ac.rs For many phenolic compounds, HAT is a significant pathway for their antioxidant action. rsc.org For example, studies on 1,4-anthraquinone (B1204791) showed that its triplet excited state could undergo both rapid hydrogen atom transfer from phenols and electron transfer from other donors. rsc.org Computational studies on gallic acid reacting with peroxy radicals have also explored the competition between HAT and PCET mechanisms. ni.ac.rs

For this compound, both the hydroxyl and amino groups could potentially participate in these transfer reactions. The phenolic -OH group is a classic hydrogen donor for the HAT mechanism. The presence of the electron-donating amino group and the electron-withdrawing bromine atom on the ring would influence the electronic distribution and, consequently, the ease of both hydrogen and electron transfer.

Free Radical Scavenging Pathways (e.g., DPPH, ABTS)

Interactions with Cellular Components

Analogs of this compound have been shown to interact with various cellular macromolecules and modulate signaling pathways, suggesting potential for similar activities by the target compound.

Certain bromophenol compounds have been found to interact with nucleic acids. For example, a bromophenol known as bis(2,3-dibromo-4,5-dihydroxybenzyl) ether was reported to interact with DNA molecules, which was suggested as a mechanism for its ability to induce mitochondrial apoptosis in cancer cells. nih.gov Another study noted that this compound likely interacts with DNA rather than directly binding to topoisomerases. nih.gov The development of chemical tools for imaging and studying RNA and protein interactions often involves molecules that can be crosslinked to nucleic acids, a field where understanding such interactions is crucial. rug.nl

While there is no direct evidence of this compound binding to DNA or RNA, the aromatic nature of the phenol ring and the potential for the aminomethyl group to carry a positive charge could facilitate electrostatic interactions with the negatively charged phosphate (B84403) backbone of nucleic acids.

Research on bromophenol analogs has revealed their capacity to modulate key cellular signaling pathways involved in processes like cell proliferation, inflammation, and angiogenesis.

β1-integrin/FAK Signaling: The marine bromophenol bis(2,3-dibromo-4,5-dihydroxy-phenyl)-methane was found to inhibit the proliferation, migration, and invasion of hepatocellular carcinoma cells by modulating β1-integrin/Focal Adhesion Kinase (FAK) signaling. nih.gov

IKK/NFκB Signaling: A dibromotyrosine derivative, another analog, exhibited pro-apoptotic effects by targeting the IKK/NFκB (IκB kinase/nuclear factor kappa B) signaling pathway. mdpi.com The NF-κB pathway is a critical regulator of inflammatory responses and cell survival.

VEGF Signaling: The bromophenol bis(2,3-dibromo-4,5-dihydroxybenzyl) ether demonstrated anti-angiogenic activity by interfering with the Vascular Endothelial Growth Factor (VEGF) signaling system in both human umbilical vein endothelial cells (HUVECs) and zebrafish embryos. nih.gov

Computational Chemistry and Cheminformatics in 3 Aminomethyl 4 Bromophenol Research

Quantum Chemical Studies for Electronic Properties and Reactivity

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the electronic structure of 3-(Aminomethyl)-4-bromophenol. rasayanjournal.co.in These methods solve approximations of the Schrödinger equation to determine the arrangement of electrons within the molecule, which in turn governs its properties and chemical reactivity.

Frontier Molecular Orbital (FMO) theory is a key component of quantum chemical analysis that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.comlibretexts.org The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. numberanalytics.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical stability and reactivity. rasayanjournal.co.innumberanalytics.com

For this compound, a theoretical FMO analysis would reveal how the substituent groups—the hydroxyl (-OH), aminomethyl (-CH₂NH₂), and bromine (-Br) atom—collectively influence the electronic landscape of the benzene (B151609) ring. The electron-donating nature of the hydroxyl and amino groups would raise the energy of the HOMO, while the electron-withdrawing bromine atom would affect both HOMO and LUMO energies. researchgate.net

Calculations performed using DFT methods, such as B3LYP with a 6-31G(d,p) basis set, can provide quantitative values for these orbitals. rasayanjournal.co.inpeacta.org A smaller HOMO-LUMO gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO, making the molecule more prone to participate in chemical reactions. numberanalytics.com

Table 1: Theoretical Frontier Molecular Orbital Properties of this compound

| Parameter | Description | Illustrative Value (eV) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.8 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -0.9 |

| HOMO-LUMO Gap (ΔE) | Energy difference between LUMO and HOMO (ELUMO - EHOMO) | 4.9 |

Note: The values presented in this table are illustrative and based on typical results for similar phenolic compounds from DFT calculations. Actual values would be determined through specific computational experiments.

Computational methods are also employed to map out the potential energy surfaces of chemical reactions involving this compound. scienceintheclassroom.org These calculations help predict the most likely pathways for a reaction by identifying transition states and intermediates, thereby elucidating the reaction mechanism. scienceintheclassroom.orgyoutube.com For instance, in the synthesis of this compound, theoretical calculations could model the diazotization of a precursor followed by bromination and reduction, identifying the energy barriers for each step. This information is invaluable for optimizing reaction conditions such as temperature and catalysts to improve yield and reduce byproducts. scienceintheclassroom.org

Frontier Molecular Orbital Analysis

Molecular Dynamics Simulations for Conformational Analysis

While quantum mechanics provides a static picture of electronic structure, molecular dynamics (MD) simulations offer a view of how molecules behave over time. nih.govesciencecenter.nl MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing insights into the conformational flexibility of this compound. esciencecenter.nlmaricopa.edu

Conformational analysis is the study of the different three-dimensional shapes a molecule can adopt due to rotation around its single bonds. fiveable.mechemistrysteps.com For this compound, the key rotational freedom exists around the C-C bond of the aminomethyl group and its attachment to the phenyl ring. MD simulations can explore the potential energy landscape associated with these rotations to identify the most stable, low-energy conformations. maricopa.edulasalle.edu Understanding the preferred conformation is crucial, as the 3D shape of a molecule dictates how it interacts with biological targets like proteins. fiveable.me

Molecular Docking Studies

Molecular docking is a computational technique used to predict how a small molecule, or ligand, binds to a macromolecular target, typically a protein. omicsonline.orgjscimedcentral.com This method is central to structure-based drug design and helps to visualize the specific interactions that stabilize the ligand-protein complex. jscimedcentral.comusm.my

In a molecular docking study, a 3D model of this compound would be placed into the binding site of a target protein. An algorithm then samples numerous possible orientations and conformations of the ligand, scoring each one to identify the most favorable binding mode. omicsonline.orgusm.my

The functional groups of this compound are well-suited for forming various interactions. The hydroxyl and amino groups can act as hydrogen bond donors and acceptors, while the bromine atom can participate in halogen bonding—a specific type of non-covalent interaction with electron-rich atoms like oxygen or nitrogen in the protein's active site. acs.org The phenyl ring can also engage in hydrophobic or π-π stacking interactions. acs.org Docking studies can precisely map these potential interactions, providing a structural hypothesis for the compound's mechanism of action. researchgate.netacs.org

Table 2: Hypothetical Interaction Profile of this compound with a Target Protein Active Site

| Interaction Type | Ligand Group Involved | Potential Protein Residue Partner |

| Hydrogen Bond (Donor) | Hydroxyl (-OH), Amino (-NH₂) | Asp, Glu, Ser |

| Hydrogen Bond (Acceptor) | Hydroxyl (-OH), Amino (-NH₂) | Gln, Asn, His |

| Halogen Bond | Bromine (-Br) | Carbonyl oxygen of peptide backbone |

| Hydrophobic Interaction | Phenyl Ring | Leu, Val, Ile |

| π-π Stacking | Phenyl Ring | Phe, Tyr, Trp |

Virtual screening is a powerful cheminformatics technique that uses docking to rapidly evaluate large libraries of chemical compounds for their potential to bind to a biological target. ctu.edu.vnnih.gov If this compound is identified as a "hit" compound with desirable activity, virtual screening can be used to find analogs with improved properties. researchgate.netfrontiersin.org

In this process, a database containing thousands or millions of molecules is computationally docked against the target protein. core.ac.uk The compounds are then ranked based on their docking scores, which estimate their binding affinity. ctu.edu.vn This allows researchers to prioritize a smaller, more manageable number of promising analogs for synthesis and experimental testing. This in silico approach significantly accelerates the discovery of lead compounds by focusing laboratory efforts on molecules with the highest probability of success. frontiersin.org

Prediction of Binding Modes with Target Proteins

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are computational and mathematical tools used to find correlations between the chemical structures of compounds and their biological activities. wikipedia.orglongdom.org These models are fundamental in modern drug discovery, allowing researchers to predict the activity of new chemical entities and to optimize lead compounds. longdom.orgmdpi.com The basic principle of QSAR is to establish a mathematical equation that relates molecular descriptors (numerical representations of chemical properties) to a specific biological response. wikipedia.org

While specific QSAR studies focusing exclusively on this compound are not extensively documented in publicly available literature, the principles of QSAR have been widely applied to the broader classes of phenols, aminophenols, and bromophenol derivatives. These studies provide a strong framework for understanding how the structural features of this compound might influence its biological activity.

Research Findings from Analogous Compound Classes

Research into related compounds demonstrates the utility of QSAR in predicting various biological activities.

Antioxidant Activity of Phenols and Aminophenols: A significant area of QSAR research for phenols and aminophenols is the prediction of their antioxidant activity. One study focused on a dataset of 74 phenols, aminophenols, and other related compounds to model the rate constant (k7) for their reaction with peroxyl radicals. nih.govnih.gov The models were developed using the GUSAR 2013 program and relied on several types of descriptors. nih.govnih.gov

Key descriptors included:

Substructural Descriptors: Quantitative Neighborhood of Atoms (QNA) and Multilevel Neighborhoods of Atoms (MNA) descriptors, which are calculated based on the structural formula. nih.gov

Molecular Descriptors: Properties like topological length, topological volume, and lipophilicity (logP). nih.govnih.gov

The study produced statistically significant consensus models that showed high accuracy in predicting the antioxidant activity for compounds within the training set and good predictive power for the test set. nih.govnih.gov The robustness of these models highlights how specific atomic and molecular features contribute to the antioxidant potential of phenolic compounds.

| Model Type | Number of Compounds (Training Set) | Determination Coefficient (R²) | Cross-validated R² (Q²) | Standard Deviation (S.D.) |

|---|---|---|---|---|

| Consensus Model (QNA + MNA) | 74 | High | Moderate to High | Low |

PTP1B Inhibition by Bromophenol Derivatives: Another relevant study employed 3D-QSAR methods to investigate a series of 20 bromophenol derivatives as inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B), a target for diabetes treatment. imist.maresearchgate.net The bromophenol moiety was identified as crucial for this inhibitory activity. imist.ma The researchers used Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) to build their models.

The statistical quality of the models was high, indicating strong predictive ability:

CoMFA Model: Achieved a cross-validated Q² of 0.846 and a non-cross-validated R² of 0.952. imist.ma

CoMSIA Model: Showed a Q² of 0.808 and an R² of 0.926. imist.ma